

Application of Naugard XL-1 in Food Contact Materials: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naugard XL-1 is a high-performance antioxidant and metal deactivator used in the stabilization of polymers. Its dual-functionality makes it a valuable additive in food contact materials, where it protects the polymer from degradation during processing and service life, thereby ensuring the integrity and safety of the packaging. This document provides detailed application notes, experimental protocols, and relevant regulatory information for the use of **Naugard XL-1** in food contact applications.

Naugard XL-1 is the trade name for the chemical 2,2'-Oxamidobis[ethyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]. It functions as a sterically hindered phenolic antioxidant to inhibit oxidation and as a metal deactivator to prevent metal-catalyzed degradation.[1][2]

Regulatory Status

In the United States, **Naugard XL-1** is regulated by the Food and Drug Administration (FDA) for use as an antioxidant and/or stabilizer for polymers intended for use in contact with food. The specific regulation governing its use is 21 CFR 178.2010.[3][4][5] This regulation stipulates the types of polymers in which it can be used and the maximum permissible concentration.

Table 1: FDA Approved Uses of **Naugard XL-1** (2,2'-Oxamidobis[ethyl 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionate]) in Food Contact Polymers[3]



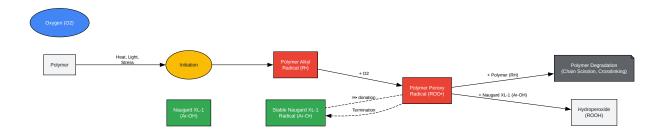
Polymer Type	Maximum Concentration (% by weight)
Polystyrene and rubber-modified polystyrene	0.5
Olefin polymers (complying with § 177.1520(c))	0.5

Mechanisms of Action

Naugard XL-1 provides stability to polymers through two primary mechanisms: antioxidant activity and metal deactivation.

Antioxidant Mechanism: Free Radical Scavenging

As a hindered phenolic antioxidant, **Naugard XL-1** protects polymers from degradation caused by free radicals. The degradation process is a chain reaction initiated by heat, light, or mechanical stress. **Naugard XL-1** interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl group to the reactive peroxy radicals (ROO•), forming a stable hydroperoxide and a non-reactive antioxidant radical. This stabilized radical does not propagate the degradation chain.



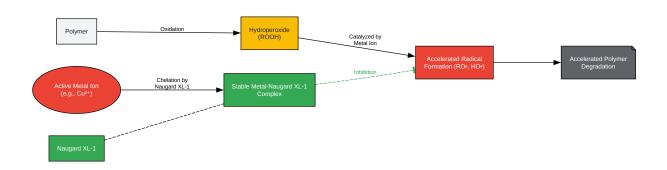
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Caption: Antioxidant mechanism of Naugard XL-1.

Metal Deactivation Mechanism: Chelation

Trace metal ions, such as copper, iron, and manganese, can be present in polymers as residues from polymerization catalysts. These metal ions can accelerate the oxidative degradation of the polymer by catalyzing the decomposition of hydroperoxides into highly reactive radicals. **Naugard XL-1** contains oxalamide groups that act as chelating agents, binding to these metal ions to form stable, inactive complexes. This process deactivates the catalytic activity of the metal ions, thereby preventing accelerated degradation.



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Caption: Metal deactivation mechanism of Naugard XL-1.

Application Data: Migration Studies

The safety of a food contact material is assessed by determining the extent to which its components migrate into food. This is evaluated through migration testing using food simulants under controlled conditions. While specific migration data for **Naugard XL-1** is not readily available in the public literature, data for structurally similar hindered phenolic antioxidants, such as Irganox 1076, from polyolefins can provide an indication of potential migration levels.



Table 2: Representative Specific Migration Data for a Hindered Phenolic Antioxidant (Irganox 1076) from Polypropylene into Food Simulants*

Food Simulant	Test Conditions	Migrated Amount (mg/kg)
3% Acetic Acid (Simulant B)	10 days at 40°C	Not Detected
10% Ethanol (Simulant A)	10 days at 40°C	Not Detected
50% Ethanol	10 days at 40°C	0.5 - 1.5
95% Ethanol	10 days at 60°C	> 50
Olive Oil (Simulant D2)	10 days at 40°C	10 - 20

^{*}Data is representative for Irganox 1076 from polypropylene and should be considered as an estimate for **Naugard XL-1**. Actual migration levels will depend on the polymer type, concentration of the additive, and the specific conditions of use.

Experimental Protocols

Protocol 1: Migration Testing of Naugard XL-1 from Polyolefins

This protocol outlines a general procedure for determining the specific migration of **Naugard XL-1** from a polyolefin food contact material into food simulants, based on FDA guidelines.

- 1. Materials and Reagents:
- Polyolefin samples containing a known concentration of Naugard XL-1.
- Food Simulants (as per 21 CFR 176.170(c)):
 - 10% (v/v) Ethanol in deionized water (Simulant A)
 - 3% (w/v) Acetic Acid in deionized water (Simulant B)
 - 95% (v/v) Ethanol in deionized water (Fatty food simulant)
 - Olive oil (Fatty food simulant, Simulant D2)



- Migration cells or glass containers with inert seals.
- Analytical standards of Naugard XL-1.
- HPLC-grade solvents (e.g., acetonitrile, methanol).
- 2. Sample Preparation:
- Cut the polyolefin material into test specimens of a known surface area (e.g., 1 dm²).
- Clean the specimens by gently wiping with a lint-free cloth.
- 3. Migration Test Procedure:
- Place the test specimen in a migration cell or glass container.
- Add a known volume of the selected food simulant to achieve a surface area-to-volume ratio
 of 6 dm²/L.
- Seal the migration cell.
- Incubate the cells under the desired time and temperature conditions that represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).
- Prepare blank samples containing only the food simulant and subject them to the same conditions.
- 4. Sample Extraction and Analysis:
- After the incubation period, remove the polymer sample.
- The food simulant now contains the migrated Naugard XL-1.
- For aqueous simulants (10% ethanol, 3% acetic acid), the sample may be directly analyzed or concentrated using solid-phase extraction (SPE).

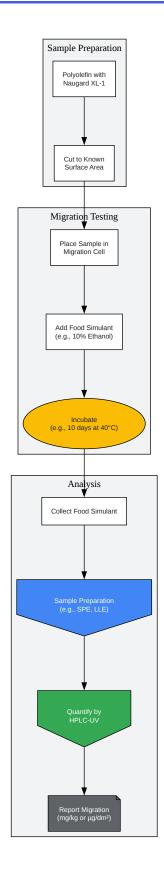
Methodological & Application





- For fatty food simulants (95% ethanol, olive oil), a liquid-liquid extraction or SPE may be necessary to isolate the analyte from the fatty matrix.
- Quantify the concentration of **Naugard XL-1** in the food simulant using a validated analytical method, such as HPLC-UV.





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Caption: Experimental workflow for migration testing.



Protocol 2: Analytical Method for Quantification of Naugard XL-1 by HPLC-UV

This protocol provides a general high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the quantification of **Naugard XL-1** in food simulants. Method optimization and validation are required for each specific matrix.

- 1. Instrumentation:
- HPLC system with a UV detector, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).
- 2. Chromatographic Conditions:
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A starting point could be 80:20 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 μL.
- UV Detection Wavelength: 275 nm (based on the chromophore of the hindered phenol).
- 3. Standard Preparation:
- Prepare a stock solution of Naugard XL-1 (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
- Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the migration samples (e.g., 0.1 to 10 μg/mL).
- 4. Calibration:
- Inject the working standards into the HPLC system.



- Construct a calibration curve by plotting the peak area of Naugard XL-1 against its concentration.
- Determine the linearity of the calibration curve (R² > 0.995).
- 5. Sample Analysis:
- Inject the prepared migration samples (from Protocol 1).
- Identify the Naugard XL-1 peak based on its retention time compared to the standards.
- Quantify the concentration of **Naugard XL-1** in the samples using the calibration curve.
- 6. Calculation of Specific Migration:
- Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula:
 - \circ M = (C x V) / (A x 1000)
 - Where:
 - C = Concentration of **Naugard XL-1** in the food simulant (µg/mL)
 - V = Volume of the food simulant (mL)
 - A = Surface area of the polymer sample (dm²)

Conclusion

Naugard XL-1 is a valuable additive for enhancing the stability of food contact polymers, with its use being regulated by the FDA. Its dual-action mechanism as a free-radical scavenger and a metal deactivator effectively protects polymers from degradation. The provided protocols for migration testing and analytical quantification offer a framework for researchers and scientists to evaluate the safety and compliance of food contact materials containing **Naugard XL-1**. It is crucial to perform specific migration studies under conditions that accurately reflect the intended use of the final product to ensure consumer safety.



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